molecular formula C15H14Cl2O3S B14585630 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene CAS No. 61166-89-0

1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene

Cat. No.: B14585630
CAS No.: 61166-89-0
M. Wt: 345.2 g/mol
InChI Key: SVDKGMRPDRVCPG-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds. These compounds are often used in various industrial applications due to their unique chemical properties, including stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene typically involves the chlorination of a suitable aromatic precursor followed by sulfonylation. The reaction conditions may include:

    Chlorination: Using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst.

    Sulfonylation: Introducing the sulfonyl group using reagents like sulfonyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(4-chlorophenoxy)benzene: Lacks the sulfonyl group, leading to different reactivity and applications.

    4-Chloro-2-(propane-1-sulfonyl)benzene: Lacks the phenoxy group, affecting its chemical properties.

Properties

CAS No.

61166-89-0

Molecular Formula

C15H14Cl2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenoxy)-2-propylsulfonylbenzene

InChI

InChI=1S/C15H14Cl2O3S/c1-2-9-21(18,19)15-10-13(7-8-14(15)17)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3

InChI Key

SVDKGMRPDRVCPG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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